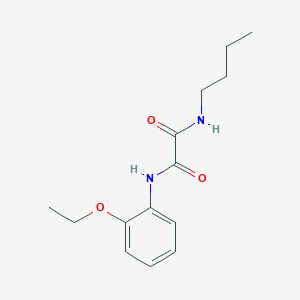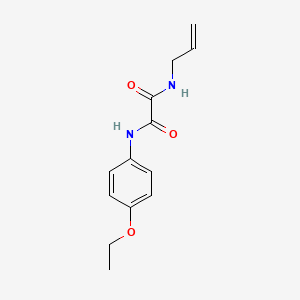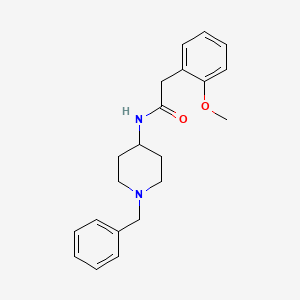
N-butyl-N'-(2-ethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-(2-ethoxyphenyl)ethanediamide, commonly known as Azone, is a highly effective permeation enhancer that has been widely used in the pharmaceutical industry. This chemical is a derivative of ethylenediamine and is a white, odorless, and crystalline substance. Azone is used to increase the permeability of the skin, mucous membranes, and other biological barriers, making it easier for drugs to enter the body.
Mechanism of Action
The exact mechanism of action of Azone is not fully understood. However, it is believed that Azone disrupts the lipid structure of the stratum corneum, the outermost layer of the skin, and increases the fluidity of the intercellular lipids. This allows for increased diffusion of drugs through the skin.
Biochemical and physiological effects:
Azone has been shown to have no significant effect on the viability of human skin cells. However, prolonged exposure to high concentrations of Azone can cause irritation and damage to the skin. In addition, Azone has been shown to be rapidly metabolized and excreted from the body, with no accumulation in the tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of Azone is its ability to significantly enhance the permeation of drugs through the skin, which can lead to increased bioavailability and efficacy of the drug. However, the use of Azone in lab experiments requires careful consideration of the concentration and duration of exposure to avoid any potential cytotoxicity or skin irritation.
Future Directions
There are several future directions for the use of Azone in drug delivery. One potential area of research is the development of new formulations that can enhance the permeation of larger molecules, such as proteins and peptides. Another area of research is the use of Azone in combination with other permeation enhancers to further increase the efficacy of drug delivery. Additionally, the use of Azone in combination with physical methods, such as iontophoresis and sonophoresis, may provide a more effective means of drug delivery.
Synthesis Methods
The synthesis of Azone involves the reaction of ethylenediamine with butyric anhydride, followed by the reaction of the resulting butylated ethylenediamine with 2-ethoxybenzoyl chloride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
Azone has been extensively studied for its potential use in transdermal drug delivery systems. It has been shown to significantly enhance the permeation of various drugs through the skin, including non-steroidal anti-inflammatory drugs, antibiotics, and antifungal agents. Azone has also been used as a penetration enhancer in ophthalmic drug delivery, nasal drug delivery, and as an enhancer in the delivery of vaccines.
properties
IUPAC Name |
N-butyl-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-10-15-13(17)14(18)16-11-8-6-7-9-12(11)19-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGDGXGRKYIQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(2-ethoxyphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-N-2-propyn-1-yl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5063685.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5063691.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)
![3-[(4-chlorophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B5063696.png)
![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)

![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)

![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)